molecular formula C7H9ClN2 B1365329 4-Chloro-N,N-dimethylpyridin-2-amine CAS No. 735255-56-8

4-Chloro-N,N-dimethylpyridin-2-amine

Cat. No.: B1365329
CAS No.: 735255-56-8
M. Wt: 156.61 g/mol
InChI Key: KYBFYCQUKSEXOL-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Chemical Structures in Modern Research

Pyridine (B92270) (C₅H₅N) is a six-membered heteroaromatic ring, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. This substitution has profound effects on the molecule's electronic properties, polarity, and reactivity, making the pyridine ring a versatile building block in drug design and materials science. researchgate.netrsc.org The nitrogen atom introduces a dipole moment, enhances water solubility, and provides a site for hydrogen bonding, all of which are critical for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net

The pyridine nucleus is a core component in a multitude of natural products, including vitamins like nicotinamide (B372718) (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as various alkaloids. lifechemicals.com Its importance is further underscored by its prevalence in pharmaceuticals. Pyridine-based structures are integral to numerous FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. lifechemicals.comnih.govtandfonline.com Notable examples include Isoniazid for tuberculosis, Omeprazole for acid reflux, and Imatinib, a targeted therapy for certain types of cancer. rsc.orgnih.gov The adaptability of the pyridine scaffold allows medicinal chemists to systematically modify its structure to optimize biological activity and discover new therapeutic leads. researchgate.netnih.gov

Overview of Functionalized Pyridine Derivatives and Their Research Relevance

The true versatility of the pyridine core is realized through functionalization—the process of attaching various chemical groups to the ring. This strategic modification allows chemists to fine-tune the molecule's steric and electronic properties, thereby influencing its reactivity and biological interactions. researchgate.net The introduction of substituents can direct subsequent chemical reactions to specific positions on the ring (regioselectivity), which is a fundamental concern in synthetic organic chemistry. researchgate.netslideshare.net

Functionalized pyridines are indispensable intermediates and building blocks in organic synthesis. lifechemicals.com Common functionalization strategies include electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These methods enable the introduction of a wide array of functional groups, such as halogens (e.g., chloro, bromo), amines, alkyls, and aryl groups. For instance, the presence of a halogen atom provides a reactive handle for palladium-catalyzed C-N and C-C bond-forming reactions, which are powerful tools for constructing complex molecular architectures. nih.gov Aminopyridines, a class of pyridine derivatives bearing an amino group, are particularly important. The amino group can act as a nucleophile, a base, or a directing group in further synthetic transformations. One well-known example is 4-Dimethylaminopyridine (DMAP), which is widely used as a highly efficient nucleophilic catalyst in esterification and acylation reactions. wikipedia.org The specific placement and nature of these functional groups are critical for the molecule's intended application, whether as a catalyst, a ligand for metal complexes, or the key pharmacophore in a new drug. researchgate.netnih.gov

Specific Focus on 4-Chloro-N,N-dimethylpyridin-2-amine within Current Academic Landscape

Within the vast family of functionalized pyridines, this compound has emerged as a valuable research chemical. This compound combines several key functional features on a single pyridine scaffold: a chloro group at the 4-position, a dimethylamino group at the 2-position, and the pyridine nitrogen atom. This unique arrangement of electron-withdrawing (chloro) and electron-donating (dimethylamino) groups makes it a highly useful and reactive intermediate in multi-step organic synthesis.

The chloro group at the 4-position is a key reactive site, susceptible to nucleophilic aromatic substitution and serving as an anchor point for cross-coupling reactions. mdpi.comnih.gov This allows for the facile introduction of various aryl, alkyl, or amino moieties to build more complex molecular frameworks. The dimethylamino group at the 2-position modulates the electronic properties of the ring and can influence the regioselectivity of subsequent reactions.

In the academic and industrial research landscape, this compound is primarily utilized as a building block for the synthesis of more complex heterocyclic systems. Its structure is related to intermediates used in the synthesis of pharmacologically active compounds, such as kinase inhibitors for cancer therapy. For example, similar substituted chloropyridines are key precursors for drugs like Sorafenib. google.com The compound's utility lies in its ability to participate in sequential, regioselective reactions, making it an efficient starting point for creating libraries of novel compounds for drug discovery screening and materials science applications.

Below is a data table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
Synonyms 2-(Dimethylamino)-4-chloropyridine
CAS Number 113334-73-7 (Disputed/Multiple)
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Canonical SMILES CN(C)C1=NC=CC(=C1)Cl

Note on CAS Number: Different sources may list varying CAS numbers for this structure. Researchers should verify the specific identifier associated with their material source.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBFYCQUKSEXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479226
Record name 4-Chloro-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735255-56-8
Record name 4-Chloro-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 4-Chloro-N,N-dimethylpyridin-2-amine

The synthesis of this compound can be approached through the strategic functionalization of a pre-existing pyridine (B92270) core. This typically involves the introduction of the amino and chloro substituents in a controlled manner.

The synthesis of the core structure, 2-amino-4-chloropyridine (B16104), is a critical precursor for N,N-dimethylation. Several routes have been established for its preparation on a large scale. tandfonline.com One common method begins with 2-picolinic acid, which is chlorinated and then converted to an amide. guidechem.com The resulting 4-chloropyridine-2-carboxamide (B108429) can then undergo a Hofmann degradation reaction to yield 2-amino-4-chloropyridine. guidechem.com An alternative high-yield pathway starts from methyl 4-chloropicolinate hydrochloride. tandfonline.comchemicalbook.com This starting material is converted to the corresponding hydrazide, which then undergoes a Curtius rearrangement to furnish 2-amino-4-chloropyridine. tandfonline.comchemicalbook.comchemicalbook.com

A more direct approach to the title compound would involve the selective amination of 2,4-dichloropyridine (B17371) with dimethylamine. In such reactions, regioselectivity is a key challenge. The pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). While the C4 position is often more reactive, the selectivity can be influenced by reaction conditions and the presence of catalysts. researchgate.netbath.ac.uk For instance, nickel-phosphine catalysts have been developed for the selective monoarylation of dichloropyridines at the 2-position, highlighting that C2 functionalization can be achieved selectively. nih.gov

The final step to obtain this compound from 2-amino-4-chloropyridine involves the dimethylation of the primary amino group. This is a standard transformation that can be achieved using various methylating agents.

While not directly reported for the synthesis of this compound itself, multicomponent reactions (MCRs) and cascade sequences represent powerful strategies for the efficient construction of highly substituted pyridine derivatives. researchgate.net These reactions allow for the formation of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates and thus saving time and resources. bath.ac.uk

For example, various substituted 2-aminopyridines can be synthesized through three- or four-component reactions involving precursors like 1,1-enediamines, dicarbonyl compounds, and acetals. proquest.com Other cascade reactions can build the pyridine scaffold from acyclic starting materials, such as the reaction between N-propargylic β-enaminones and aldehydes, to form dihydrofuropyridines. tandfonline.com These methodologies offer a versatile platform for generating a library of derivatives, where substituents analogous to the chloro and dimethylamino groups could be incorporated by selecting the appropriate starting materials.

The amination of chloropyridines is a critical step in the synthesis of compounds like this compound. However, these reactions can be highly exothermic and difficult to control on an industrial scale. For instance, the reaction of 4-chloropyridine (B1293800) hydrochloride with alkylamines can proceed with a rapid temperature increase, potentially reaching over 230°C in under a minute, creating a significant safety hazard and leading to product impurities.

To mitigate these issues, process optimization studies have focused on controlling the reaction rate. One effective method involves the addition of an inhibitor, such as sodium fluoride (B91410) or potassium fluoride. chemicalbook.com The inhibitor moderates the reaction, slowing down the rate of heat generation and allowing for effective temperature control within a safe range (e.g., 30-150°C). chemicalbook.com This optimization not only prevents runaway reactions but also significantly improves product purity to over 99% and allows for safe, large-scale industrial production. chemicalbook.com

ParameterUncontrolled ReactionOptimized Reaction with Inhibitor
Initiation Temperature ~140°C30-150°C (Controlled)
Peak Temperature >230°C (Rapid spike)Maintained within safe range
Reaction Time < 1 minute (Violent)1-10 hours (Controlled)
Process Safety High risk of bumping and explosionSuitable for industrial production
Product Purity Lower due to side reactions>99%

Advanced Chemical Reactivity and Mechanism Elucidation

The reactivity of this compound is dictated by the electronic interplay between the electron-deficient pyridine ring, the electron-donating dimethylamino group, and the chloro-substituent, which serves as a leaving group.

The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The ring nitrogen withdraws electron density, activating the C2 and C4 positions for attack by nucleophiles. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov

The presence of the electron-donating N,N-dimethylamino group at the C2 position influences the reactivity. While electron-donating groups typically deactivate aromatic rings towards nucleophilic substitution, the inherent electron deficiency of the pyridine ring ensures that the C4 position remains sufficiently electrophilic for substitution to occur with various nucleophiles. The reaction of 2-chloropyridine (B119429) derivatives with the nucleophile glutathione, for example, is affected by the electronic properties of other substituents on the ring. nih.gov This highlights the potential for further functionalization of the this compound core by displacing the C4 chlorine atom.

The aminopyridine scaffold can undergo both oxidative and reductive transformations.

Oxidative Pathways: The amino group is susceptible to oxidation. A common reaction involves the oxidation of aminopyridines to the corresponding nitropyridines using a potent oxidizing mixture of 30% hydrogen peroxide in fuming sulfuric acid. acs.orgacs.org Kinetic studies on the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid suggest the mechanism involves a nucleophilic attack of the amino nitrogen on an electrophilic peroxo oxygen atom. researchgate.net Additionally, the pyridine ring nitrogen itself can be oxidized to form an N-oxide, a common transformation for pyridine derivatives. wikipedia.org

Reductive Pathways: The chloro-substituent on the pyridine ring can be removed via reductive dehalogenation. This transformation is commonly achieved through catalytic hydrogenation, using catalysts such as palladium on carbon in the presence of a base to neutralize the HCl formed. oregonstate.edu This process replaces the chlorine atom with a hydrogen atom, providing a route to 2-(N,N-dimethylamino)pyridine from the title compound. Other reducing agents, such as zinc dust in an aqueous medium, have also been employed for the dechlorination of aminopyridines. oregonstate.edu

Rearrangement Reactions and Ring Transformations

There is no available scientific literature detailing the participation of this compound in rearrangement reactions or ring transformations.

Catalytic Roles and Mechanistic Aspects in Organic Synthesis

There is no available scientific literature describing the catalytic applications or mechanistic aspects of this compound in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

For 4-Chloro-N,N-dimethylpyridin-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the dimethylamino group. The pyridine ring has three non-equivalent aromatic protons. Their expected chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing chloro substituent. The six protons of the N,N-dimethyl group are expected to appear as a single, sharp peak due to free rotation around the C-N bonds.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Five distinct signals are anticipated for the pyridine ring carbons and one signal for the two equivalent methyl carbons of the dimethylamino group. The chemical shifts of the ring carbons are diagnostic of the electronic effects of the substituents.

While specific experimental spectra for this compound are not widely published, theoretical predictions based on established principles of NMR spectroscopy provide a reliable framework for its structural assignment.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
H-3 6.5 - 6.7 Doublet (d)
H-5 6.6 - 6.8 Doublet of doublets (dd)
H-6 8.0 - 8.2 Doublet (d)

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 158 - 162
C-3 105 - 109
C-4 148 - 152
C-5 110 - 114
C-6 147 - 151

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

For this compound (C₇H₉ClN₂), the molecular weight is 156.61 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) with an approximate intensity ratio of 3:1.

Predicted mass spectrometry data indicates the expected m/z values for various adducts, which are commonly observed in techniques like electrospray ionization (ESI). vscht.cz

Predicted Mass Spectrometry Data for this compound Adducts vscht.cz

Adduct Predicted m/z
[M+H]⁺ 157.05271
[M+Na]⁺ 179.03465
[M+K]⁺ 195.00859

Vibrational Spectroscopy (Infrared and Raman) for Molecular Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. aps.org These techniques are complementary and provide a detailed fingerprint based on the functional groups present in the compound.

The IR and Raman spectra of this compound would be characterized by vibrations associated with the substituted pyridine ring and the dimethylamino group. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹. libretexts.org

C=C and C=N stretching: Vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching of the C-N bond of the dimethylamino group would produce a characteristic band.

C-Cl stretching: The C-Cl bond vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. acs.org

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H stretch 3050 - 3150 IR, Raman
Aliphatic C-H stretch 2850 - 2980 IR, Raman
Pyridine Ring (C=C, C=N) stretch 1400 - 1600 IR, Raman
C-N stretch 1250 - 1350 IR

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring, the geometry of the dimethylamino group relative to the ring, and how the molecules pack together in the crystal lattice. This technique would also definitively establish the substitution pattern on the pyridine ring, confirming the positions of the chloro and dimethylamino groups.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. The generation of high-quality single crystals is a prerequisite for this analysis.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

No dedicated quantum mechanical studies on the electronic structure and reactivity of 4-Chloro-N,N-dimethylpyridin-2-amine have been found in the searched scientific literature. Such studies, which would typically involve Density Functional Theory (DFT) or other ab initio methods, are crucial for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which in turn dictate its reactivity. While computational studies have been performed on related chloro-substituted pyridines and aminopyridines, these findings cannot be directly extrapolated to this compound due to the unique electronic influence of the specific substitution pattern (chloro at position 4, and dimethylamino at position 2).

Molecular Modeling and Simulation Approaches

There is no available research detailing molecular modeling or simulation approaches specifically for this compound. Molecular dynamics (MD) simulations, which would provide insight into the compound's conformational landscape, solvent interactions, and dynamic behavior, have been reported for the related, but structurally distinct, isomer N,N-dimethylpyridin-4-amine (DMAP), particularly in the context of ionic liquids. However, the different placement of the chloro and dimethylamino groups on the pyridine (B92270) ring would lead to significantly different structural and transport properties, making a direct comparison invalid.

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound has not been published. These predictions, typically carried out using DFT calculations, are valuable for complementing experimental data and aiding in the structural elucidation of compounds. Studies are available that perform such theoretical calculations for other chlorinated pyridine derivatives, like 4-chloro-7-azaindole-3-carbaldehydes, but analogous data for the specific compound is absent from the literature.

Computational Design and Virtual Screening Methodologies

No literature was found that features this compound as a scaffold or starting point in computational design or virtual screening methodologies for drug discovery or materials science. While virtual screening and molecular docking are common computational techniques applied to libraries of compounds that may include substituted pyridines, specific studies detailing the application and results of these methods for derivatives of this compound are not documented. Research on other chloro-pyrimidine derivatives has utilized such computational methods, but this does not provide direct information on the target compound.

Exploration of Biological Activities and Medicinal Chemistry Applications

In Vitro and In Vivo Biological Activity Screening

Comprehensive in vitro and in vivo biological activity screening data for 4-Chloro-N,N-dimethylpyridin-2-amine is not extensively available in the public scientific literature. Research has been conducted on related structures, such as derivatives of 2-amino-4-chloropyridine (B16104), which have been explored for various biological effects. However, specific studies detailing the systematic screening of this compound for activities such as cytotoxicity against cancer cell lines or other pharmacological effects are not readily found. Its primary characterization in scientific databases is that of a chemical reagent and building block.

Enzyme Inhibition Profiling and Mechanistic Insights

There is a notable lack of specific research into the enzyme inhibition profile of this compound. While patent literature may list the compound within large libraries of potential modulators for certain biological targets, detailed mechanistic studies or enzyme assays identifying it as a potent or selective inhibitor have not been published. Consequently, insights into its potential mechanisms of action at a molecular level remain speculative and unconfirmed by experimental data.

Antimicrobial and Antifungal Efficacy Studies

Investigations into the antimicrobial and antifungal properties of this compound have not been a significant focus of published research. The broader class of pyridine (B92270) derivatives has been a source of compounds with documented antimicrobial activity. For example, studies on Schiff bases derived from 2-amino-4-chloropyridine have shown modest to significant activity against various bacterial and fungal strains. However, direct evidence and efficacy data from dedicated studies on this compound are absent from the current body of scientific literature.

Role as Key Intermediates in Pharmaceutical Synthesis

The principal role of this compound in the field of medicinal chemistry is as a synthetic intermediate or building block. Chemical suppliers market the compound for research and development purposes, often highlighting its utility in the synthesis of more complex molecules. smolecule.combldpharm.com Its structure, featuring a reactive chlorine atom and a nucleophilic dimethylamino group on a pyridine scaffold, makes it a versatile reagent for constructing larger, potentially bioactive compounds.

The compound is listed in patents related to the discovery of novel therapeutic agents, such as histamine (B1213489) H3 receptor antagonists and TRPA1 channel inhibitors. google.comgoogle.com However, these documents typically include the compound as part of a broad chemical genus or a list of possible starting materials, rather than providing a specific, exemplified synthesis of a final drug candidate using this particular intermediate. Therefore, while its potential as a precursor in pharmaceutical synthesis is recognized, detailed, publicly accessible synthetic routes to established drugs that utilize this compound are not well-documented.

Bioconversion and Biotechnological Applications

Information regarding the bioconversion or biotechnological applications of this compound is scarce. There are no significant reports on the use of enzymatic or microbial systems to transform this specific compound into other valuable chemicals. While chemoenzymatic strategies have been employed for related pyridine derivatives, the application of such biotechnological methods to this compound has not been described in the available literature.

Emerging Research Frontiers and Future Prospects

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of pyridine (B92270) derivatives, including 4-Chloro-N,N-dimethylpyridin-2-amine. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. In contrast, modern approaches are increasingly leveraging techniques that offer higher yields, shorter reaction times, and improved safety profiles.

One promising area is the use of microwave-assisted synthesis . acs.org This technique can significantly accelerate reaction rates, leading to the rapid and efficient production of pyridine derivatives. acs.org For instance, a one-pot, four-component reaction under microwave irradiation has been shown to produce novel pyridines in excellent yields (82%–94%) with reaction times as short as 2–7 minutes. acs.org

Another significant advancement is the development of one-pot multicomponent reactions . researchgate.netnih.gov These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer numerous advantages, including reduced waste generation and simplified purification processes. rasayanjournal.co.in The synthesis of novel pyridines has been successfully achieved using such environmentally friendly procedures. acs.org

Furthermore, the exploration of novel catalysts is a key aspect of modern synthetic chemistry. For example, niobium (V) chloride has been identified as an effective Lewis acid for mediating aza-Prins type cyclizations to produce 4-chloropiperidine (B1584346) derivatives, showcasing the potential for discovering new catalytic systems for related compounds.

A patented method for a related compound, 4-chloro-N-methylpyridine-2-formamide, highlights a multi-step process starting from pyridine-2-formic acid, which is reacted with thionyl chloride, followed by esterification and reaction with a methylamine (B109427) aqueous solution. google.com This demonstrates the ongoing efforts to refine and optimize synthetic pathways for this class of compounds.

Synthetic Strategy Key Advantages Illustrative Example
Microwave-Assisted SynthesisRapid reaction times, high yields, energy efficiency. acs.orgOne-pot, four-component synthesis of pyridine derivatives with 82-94% yield in 2-7 minutes. acs.org
One-Pot Multicomponent ReactionsReduced waste, simplified procedures, increased efficiency. researchgate.netnih.govEnvironmentally green procedure for the preparation of novel pyridines. acs.org
Novel CatalysisImproved selectivity, milder reaction conditions, potential for new transformations.Niobium (V) chloride as a Lewis acid in aza-Prins cyclization.
Optimized Multi-Step SynthesisHigh purity, suitability for industrial production. google.comPreparation of 4-chloro-N-methylpyridine-2-formamide from pyridine-2-formic acid. google.com

Investigation of New Biological Targets and Therapeutic Areas

While this compound is primarily recognized as a synthetic intermediate, the broader class of substituted pyridines is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov Research into new biological targets and therapeutic applications for compounds derived from or structurally related to this compound is an active and promising field.

Derivatives of 2-aminopyridine (B139424) have been investigated for their potential as antimicrobial agents. researchgate.net For instance, a series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) have been synthesized and tested against various Gram-positive and Gram-negative bacteria, with some compounds showing significant biological activity. researchgate.net

In the realm of oncology, pyridine-containing compounds have shown significant promise. A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which share a substituted pyridine core, were synthesized and found to inhibit the proliferation of human cancer cell lines. mdpi.com One potent analog demonstrated the ability to slow cancer progression in vivo by suppressing angiogenesis and inducing apoptosis. mdpi.com This highlights the potential for developing new anticancer agents based on the pyridine scaffold.

Furthermore, the quinoline (B57606) ring system, which can be synthesized from pyridine precursors, is another area of intense investigation. N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, synthesized from 4,7-dichloroquinoline, is being explored for its potential as an anticancer, antibacterial, antifungal, and antiparasitic agent. mdpi.com

Therapeutic Area Biological Target/Activity Example Compound Class
AntimicrobialInhibition of bacterial growth. researchgate.netSchiff bases of 2-amino-4-chloropyridine. researchgate.net
AnticancerInhibition of cancer cell proliferation, suppression of angiogenesis, induction of apoptosis. mdpi.com4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. mdpi.com
Antiparasitic/AntifungalBroad-spectrum activity against various pathogens.N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govmdpi.com These computational tools can analyze vast datasets to predict the properties and activities of molecules, optimize reaction conditions, and even design novel synthetic pathways. mdpi.comnih.gov

For a compound like this compound and its derivatives, AI and ML can be applied in several ways. Predictive modeling can be used to screen virtual libraries of related compounds for potential biological activity against specific targets, thereby accelerating the identification of promising drug candidates. researchgate.net Machine learning algorithms can be trained on existing experimental data to predict the outcomes of chemical reactions, including yields and the formation of byproducts. nih.gov This can significantly reduce the number of experiments required to optimize a synthetic route. nih.gov

For instance, a random forest model has been successfully used to predict the yields of C-N coupling reactions, a common transformation in the synthesis of pyridine derivatives. nih.gov Furthermore, AI can aid in retrosynthesis , the process of working backward from a target molecule to identify potential starting materials and reaction sequences. acs.org

The application of quantitative structure-activity relationship (QSAR) models, a form of machine learning, has been used to predict the anticorrosion properties of pyridazine (B1198779) derivatives, showcasing the potential for predicting a wide range of chemical properties.

AI/ML Application Function Potential Impact on this compound Research
Predictive ModelingScreens virtual compound libraries for biological activity. researchgate.netAccelerates the discovery of new therapeutic applications for its derivatives.
Reaction Outcome PredictionPredicts reaction yields and byproducts. nih.govOptimizes synthetic routes, reducing time and resource expenditure. nih.gov
RetrosynthesisDesigns efficient synthetic pathways. acs.orgFacilitates the discovery of novel and more efficient methods for its production.
QSAR ModelingPredicts chemical and physical properties.Enables the design of derivatives with tailored properties for specific applications.

Sustainable Chemistry Approaches in Production and Application

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. researchgate.netnih.gov These approaches focus on the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. mdpi.com

One key strategy is the use of green solvents , such as water or ionic liquids, which are less toxic and more environmentally friendly than traditional organic solvents. rasayanjournal.co.in In some cases, solvent-free reactions can be employed, further reducing waste and environmental impact. mdpi.com The "Grindstone Chemistry Technique," a solvent-free method, has been used to synthesize dihydropyrimidinones in good yields. rasayanjournal.co.in

The use of renewable feedstocks is another important aspect of sustainable chemistry. Research has demonstrated the potential to produce pyridines from glycerol, a byproduct of biodiesel production, using a thermo-catalytic conversion process with zeolites. rsc.org

Sustainable Approach Description Relevance to this compound
Green SolventsUse of environmentally benign solvents like water or ionic liquids. rasayanjournal.co.inReduces the environmental footprint of the synthesis process.
Solvent-Free ReactionsConducting reactions without a solvent medium. mdpi.comMinimizes waste generation and potential for pollution. mdpi.com
Renewable FeedstocksUtilizing starting materials from renewable sources. rsc.orgOffers a more sustainable alternative to petroleum-based feedstocks.
Recyclable CatalystsCatalysts that can be recovered and reused multiple times. mdpi.comImproves the atom economy and reduces the cost of the synthesis.
Microwave-Assisted SynthesisUse of microwave energy to accelerate reactions. acs.orgLeads to faster, more energy-efficient production. acs.org

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Chloro-N,N-dimethylpyridin-2-amine?

A two-step synthesis is typically used:

Amination : Reacting 2-amino-4-chloropyridine with methylating agents (e.g., methyl iodide) under basic conditions to introduce dimethylamine groups.

Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric control of methylating agents to avoid over-alkylation .

Q. How can NMR spectroscopy distinguish this compound from its regioisomers?

  • ¹H NMR : The dimethylamino group (-N(CH₃)₂) at position 2 splits pyridine ring protons into distinct patterns. For example, H-6 (para to Cl) appears as a singlet due to symmetry, while H-3 and H-5 show coupling (J ≈ 5–6 Hz).
  • ¹³C NMR : The chlorine substituent at position 4 causes a downfield shift (~150 ppm for C-Cl), and the dimethylamino group shifts C-2 to ~160 ppm .

Q. What analytical techniques validate the purity of this compound?

  • HPLC-DAD : Retention time comparison against standards and UV-Vis spectral matching (λₘₐₓ ≈ 270 nm for pyridine derivatives).
  • GC-MS : Electron ionization (EI) at 70 eV generates a molecular ion peak at m/z 170 (M⁺) and fragment ions at m/z 155 (loss of CH₃) and m/z 127 (loss of Cl) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

DFT studies (e.g., B3LYP/6-31G*) calculate:

  • Electrostatic potential maps : Highlight electron-deficient C-4 (due to Cl) as the site for nucleophilic attack.
  • Activation energy barriers : Compare pathways for Cl substitution with amines or thiols. Exact exchange terms in functionals improve accuracy for transition-state geometries .
    Table 1: Key DFT parameters for Cl substitution:
ParameterValue (kcal/mol)
ΔE (Cl → NH₂ substitution)22.4 ± 1.2
Solvent effect (PCM)-3.8

Q. How are crystallographic techniques applied to resolve structural ambiguities in halogen-bonded derivatives of this compound?

  • Single-crystal X-ray diffraction : SHELX software refines unit cell parameters and identifies Cl···N halogen bonds (distance: ~3.2 Å, angle: 165–170°).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl contributes 12–15% to crystal packing) .

Q. What strategies resolve contradictions in spectroscopic data for degradation products?

  • Multi-method validation : Combine LC-MS/MS (for molecular weight) with FTIR (functional group analysis) and 2D NMR (COSY, HSQC) for structural elucidation.
  • Case study : A degradation product initially misassigned as a dechlorinated derivative was corrected to a dimer via high-resolution MS (observed m/z 339.0821 vs. calculated 339.0814 for C₁₄H₁₆Cl₂N₄) .

Q. How does the compound’s electronic structure influence its application in medicinal chemistry?

  • Pharmacophore modeling : The Cl atom enhances lipophilicity (logP ≈ 2.1), while the dimethylamino group acts as a hydrogen-bond acceptor.
  • Target interactions : Docking studies (AutoDock Vina) suggest affinity for kinase ATP-binding pockets (binding energy: −8.2 kcal/mol) .

Q. What experimental design considerations optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Directing group effects : The dimethylamino group at position 2 directs EAS to position 5 (meta to Cl).
  • Reagent choice : Use mild electrophiles (e.g., Ac₂O/HNO₃ for nitration) to minimize side reactions.
  • Table 2 : Regioselectivity under varying conditions:
ElectrophileTemperatureMajor Product (Yield)
NO₂⁺0°C5-nitro derivative (78%)
Br₂25°C5-bromo derivative (65%)

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to resolve ambiguities .
  • Advanced Synthesis : Flow chemistry improves yield in methylation steps by enhancing mixing and heat transfer (residence time: 10 min, yield: 92%) .

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Feasible Synthetic Routes

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4-Chloro-N,N-dimethylpyridin-2-amine

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